molecular formula C15H22BrN3O B6635219 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide

3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide

Cat. No. B6635219
M. Wt: 340.26 g/mol
InChI Key: MKISHYFDUHTTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is also known as BCTC, and it is a potent and selective antagonist of the transient receptor potential channel TRPA1.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide involves its binding to the TRPA1 channel and blocking its activity. This results in the inhibition of calcium influx and the downstream signaling pathways that are involved in pain sensation, inflammation, and respiratory disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide are mainly related to its antagonistic effects on the TRPA1 channel. This compound has been shown to reduce pain sensation, inflammation, and respiratory disorders in various animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide in lab experiments include its high potency and selectivity for the TRPA1 channel, which allows for specific targeting of this channel in various physiological and pathological processes. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide. These include:
1. Further studies on the safety and efficacy of this compound in humans.
2. Development of new derivatives of this compound with improved potency and selectivity for the TRPA1 channel.
3. Investigation of the potential applications of this compound in the treatment of other diseases, such as cancer and neurological disorders.
4. Exploration of the potential synergistic effects of this compound with other drugs or therapies.
5. Development of new methods for the synthesis of this compound that are more efficient and cost-effective.
In conclusion, 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide is a promising compound with potential applications in various fields, including medicinal chemistry and pharmacology. Further research is needed to fully understand its safety and efficacy in humans and to explore its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide involves a multi-step process that starts with the preparation of 2-bromo-5-nitropyridine. This compound is then subjected to a reduction reaction with a palladium catalyst to produce 2-bromo-5-aminopyridine. The final step involves the reaction of 2-bromo-5-aminopyridine with 1-tert-butyl-4-piperidone and the use of a coupling reagent to produce 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide.

Scientific Research Applications

The scientific research on 3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide has mainly focused on its potential applications in the field of medicinal chemistry and pharmacology. This compound has been shown to have potent and selective antagonistic effects on the TRPA1 channel, which is involved in various physiological and pathological processes, including pain sensation, inflammation, and respiratory disorders.

properties

IUPAC Name

3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O/c1-15(2,3)19-9-6-11(7-10-19)18-14(20)13-12(16)5-4-8-17-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKISHYFDUHTTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(CC1)NC(=O)C2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(1-tert-butylpiperidin-4-yl)pyridine-2-carboxamide

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